1-(4-chloro-3-methylphenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol
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Overview
Description
1-(4-chloro-3-methylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-3-methylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol typically involves multiple steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Substitution Reactions: The 4-chloro-3-methylphenoxy group can be introduced through nucleophilic aromatic substitution reactions.
Alkylation: The final step involves the alkylation of the benzodiazole derivative with a suitable alkyl halide to introduce the propyl group.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-3-methylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-methylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, affecting cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenoxy)-3-(1H-1,3-benzodiazol-1-yl)propan-2-ol: Lacks the methyl and propyl groups.
1-(4-methylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol: Lacks the chloro group.
1-(4-chloro-3-methylphenoxy)-3-(1H-1,3-benzodiazol-1-yl)propan-2-ol: Lacks the propyl group.
Uniqueness
1-(4-chloro-3-methylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is unique due to the presence of both the chloro and methyl groups on the phenoxy ring, as well as the propyl group on the benzodiazole ring. These structural features may contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C20H23ClN2O2 |
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Molecular Weight |
358.9 g/mol |
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-(2-propylbenzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C20H23ClN2O2/c1-3-6-20-22-18-7-4-5-8-19(18)23(20)12-15(24)13-25-16-9-10-17(21)14(2)11-16/h4-5,7-11,15,24H,3,6,12-13H2,1-2H3 |
InChI Key |
BQVPPOJIUQVDTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(COC3=CC(=C(C=C3)Cl)C)O |
Origin of Product |
United States |
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